molecular formula C5H3N2NaO3S B7943330 sodium;2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate

sodium;2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate

Cat. No.: B7943330
M. Wt: 194.15 g/mol
InChI Key: SXMRGZZITXGQPN-UHFFFAOYSA-M
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Description

Sodium;2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate typically involves the reaction of ethyl 2-amino-4-thiazoleacetate with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be summarized as follows:

  • Ethyl 2-amino-4-thiazoleacetate is dissolved in a suitable solvent such as ethanol.
  • Sodium hydroxide is added to the solution, and the mixture is stirred at room temperature.
  • The reaction mixture is then heated to reflux for a specified period.
  • The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The amino group in the thiazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Alkylated or acylated thiazole derivatives.

Scientific Research Applications

Sodium;2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium;2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal biochemical pathways, leading to the desired therapeutic or biological effect. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Sodium;2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate can be compared with other thiazole derivatives such as ceftriaxone and oxadiazole derivatives . While ceftriaxone is a well-known antibiotic with a broad spectrum of activity, this compound is unique due to its specific structural features and potential applications in various fields. The presence of the amino and oxo groups in the thiazole ring contributes to its distinct chemical reactivity and biological activity.

List of Similar Compounds

  • Ceftriaxone
  • Oxadiazole derivatives

Properties

IUPAC Name

sodium;2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3S.Na/c6-5-7-2(1-11-5)3(8)4(9)10;/h1H,(H2,6,7)(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMRGZZITXGQPN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=C(S1)N)C(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N2NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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